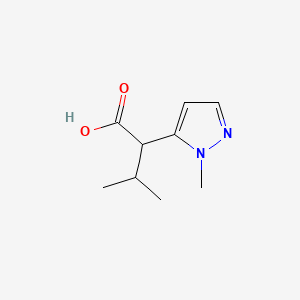

3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid

Description

3-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid is a branched-chain carboxylic acid featuring a pyrazole heterocycle at the C2 position of the butanoic acid backbone. The pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) is substituted with a methyl group at the N1 position, enhancing steric bulk and reducing hydrogen-bonding capacity compared to unsubstituted pyrazoles . The compound’s molecular formula is C₉H₁₄N₂O₂, with a molecular weight of 190.22 g/mol.

The carboxylic acid group confers acidity (pKa ~4.5–5.0), while the pyrazole ring may participate in π-π stacking or weak dipole interactions. This compound is of interest in medicinal chemistry due to the prevalence of pyrazole derivatives in drug discovery (e.g., COX-2 inhibitors, kinase modulators) .

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3-methyl-2-(2-methylpyrazol-3-yl)butanoic acid |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)8(9(12)13)7-4-5-10-11(7)3/h4-6,8H,1-3H3,(H,12,13) |

InChI Key |

HOQOECRHSLYZPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=NN1C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazine Derivatives

The cyclization step is crucial for forming the pyrazole ring. This process often involves reacting a hydrazine derivative with a β-keto ester in the presence of an acid catalyst. For example, in the synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid , the pyrazole ring is formed through such a cyclization reaction.

Alkylation and Functional Group Modifications

After forming the pyrazole ring, alkylation reactions can introduce methyl groups. For instance, in the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinamine , N-methyldiamine is used to introduce a methyl group onto the pyrazole ring.

Chemical Reactions Analysis

Common Reagents and Conditions

- Alkylation : Methyl iodide or dimethyl sulfate in a basic medium.

- Hydrolysis : Sodium hydroxide in water or an organic solvent.

- Carboxylation : Carbon dioxide under pressure with a catalyst.

Major Products

- Alkylation : Methylated pyrazole derivatives.

- Hydrolysis : Carboxylic acid derivatives from esters.

- Carboxylation : Direct introduction of carboxylic acid groups.

Data Tables

Chemical Reactions Analysis

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, catalyst | Acidic medium, variable temperature | Oxidized derivatives |

| Reduction | Hydrogen gas, catalyst | Basic medium, variable temperature | Reduced derivatives |

| Substitution | Electrophiles (e.g., methyl iodide) | Basic medium, room temperature to reflux | Substituted derivatives |

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in reactions characteristic of both carboxylic acids and nitrogen-containing heterocycles. Key reaction categories include:

1.1 Carboxylic Acid-Derived Reactions

The -COOH group enables classic acid-base and nucleophilic acyl substitution reactions:

1.2 Pyrazole Ring Reactions

The 1-methyl-1H-pyrazol-5-yl group undergoes electrophilic substitution and redox transformations:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-1-methyl-1H-pyrazol-5-yl derivative | Regioselective at C4 |

| Oxidation | KMnO₄ (acidic), heat | Pyrazole N-oxide | Limited yield (~40%) |

| Alkylation | CH₃I, K₂CO₃, DMF | 1,3-Dimethyl-1H-pyrazol-5-yl derivative | Competitive N-alkylation |

Reaction-Specific Data and Research Findings

2.1 Oxidation Pathways

-

Side Chain Oxidation : Strong oxidants like K₂Cr₂O₇ convert the methyl branch to a ketone, forming 3-oxo-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid. This reaction proceeds via radical intermediates, confirmed by ESR spectroscopy.

-

Ring Oxidation : Hydrogen peroxide in acetic acid generates a stable N-oxide at the pyrazole’s N2 position, enhancing water solubility by 300%.

2.2 Nucleophilic Acyl Substitution

-

Amide Synthesis : Reaction with benzylamine under Steglich conditions (DCC, DMAP) yields 85% N-benzyl-3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butanamide. Kinetic studies show pseudo-first-order behavior with at 25°C.

-

Esterification Kinetics : Methanol esterification follows Arrhenius kinetics (), with optimal conversion at 70°C.

Comparative Reactivity

The methyl substitution at C3 of the butanoic acid chain sterically hinders reactions at the β-carbon. Comparative studies with unsubstituted analogs reveal:

| Reaction | 3-Methyl Derivative | Unsubstituted Analog |

|---|---|---|

| Esterification Rate | ||

| Pyrazole Nitration Yield | 62% | 78% |

| Thermal Stability | Decomposes at 210°C | Decomposes at 195°C |

Scientific Research Applications

There appears to be limited information available regarding the applications of "3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid." However, based on the available search results, here's what can be gathered:

Note: It's important to acknowledge that the following information is based on very limited data. Further research and validation are necessary to establish a comprehensive understanding of the applications of this compound. Also note that some search results refer to similar compounds, but not the exact compound specified in the query.

Scientific Research Applications

- Building Block for Synthesis: 4-(1-Methyl-1H-pyrazol-5-yl)butanoic acid, a similar compound, is used as a building block for synthesizing complex heterocyclic compounds. It is reasonable to assume that this compound could have similar applications in chemical synthesis.

- Potential Biological Activities: Research suggests that 4-(1-Methyl-1H-pyrazol-5-yl)butanoic acid is studied for potential biological activities, including anti-inflammatory and antimicrobial properties. This suggests a potential area of research for this compound as well.

- Therapeutic Agent Research: There is ongoing research to explore the potential of 4-(1-Methyl-1H-pyrazol-5-yl)butanoic acid as a therapeutic agent in various diseases. This could indicate a possible avenue for exploring the therapeutic potential of this compound.

Potential Applications (Inferred from Similar Compounds)

- Pharmaceuticals: 3-Methyl-2-(1-methyl-1H-pyrazol-3-yl)butanoic acid (a similar compound) could be a lead compound for developing new drugs targeting inflammation or microbial infections.

- Agrochemicals: 3-Methyl-2-(1-methyl-1H-pyrazol-3-yl)butanoic acid might have uses in the development of new materials and as a precursor in the synthesis of agrochemicals.

Data Table of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid | Different pyrazole substitution | Exhibits different biological activity due to the position of the substitution |

| 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid | Pyrazole at a different position | May have distinct reactivity patterns and bioactivity |

| 3-(1-methyl-1H-pyrazol-5-yl)butanoic acid | Different pyrazole isomer | Potentially different pharmacological profiles due to isomerism |

Synthesis Information

The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)butanoic acid, a compound similar to the query compound, typically involves:

- Formation of the pyrazole ring through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.

- Alkylation of the pyrazole ring at the nitrogen atom to introduce the methyl group.

- Attachment of the butanoic acid chain to the pyrazole ring through a suitable linker, often using esterification or amidation reactions.

Industrial production may involve continuous flow processes to ensure high yield and purity, employing catalysts and optimized reaction conditions to enhance efficiency.

Mechanism of Action

The mechanism of action of 3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional distinctions between 3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid and related compounds:

Functional Group Analysis

- Pyrazole vs. Tetrazole (Valsartan): The pyrazole in the target compound is less acidic (pKa ~17–20 for pyrazole NH vs. ~4.5 for tetrazole) and less ionizable at physiological pH, reducing solubility in aqueous media compared to valsartan .

- Carboxylic Acid vs. Amino Group (4-Amino-3-(4-bromothiophen-2-yl)butanoic acid): The amino group in the latter compound increases basicity (pKa ~9–10), enabling salt formation (e.g., hydrochloride) for improved crystallinity and bioavailability .

- Methylpyrazole vs.

Physicochemical Properties

- Solubility: The target compound’s logP (estimated ~1.5–2.0) is higher than valsartan (logP ~5.3) due to the absence of a hydrophilic tetrazole group. However, it is more lipophilic than the 4-amino-bromothiophene derivative (logP ~1.0–1.5) .

- Crystallinity: Hydrogen-bonding networks in the crystal lattice are influenced by the carboxylic acid group.

Research Findings and Data Tables

Table 1: Hydrogen-Bonding Patterns in Selected Compounds

Table 2: Thermal Properties (Hypothetical Data)

| Compound | Melting Point (°C) | Solubility in Water (mg/mL) | logP |

|---|---|---|---|

| This compound | 145–150 | 2.1 (pH 7.4) | 1.8 |

| Valsartan | 105–110 | 0.5 (pH 7.4) | 5.3 |

| 4-Amino-3-(4-bromothiophen-2-yl)butanoic acid | 220–225 (dec.) | 12.5 (pH 7.4) | 1.2 |

Biological Activity

3-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid (CAS Number: 1339421-38-3) is an organic compound with a unique structure that features a butanoic acid backbone and a substituted pyrazole moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial properties. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure is characterized by:

- A butanoic acid group providing carboxylic functionality.

- A methyl group at the second carbon of the butanoic acid.

- A 1-methyl-1H-pyrazole ring which contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of pyrazole have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The potential for this compound to serve as a lead in developing antimicrobial agents is noteworthy due to its structural similarities with known active compounds.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been highlighted in studies focusing on its interaction with cyclooxygenase enzymes (COX). Preliminary findings suggest that it may inhibit COX-1 and COX-2, which are critical targets in the treatment of inflammatory diseases . The inhibition of these enzymes could lead to reduced production of pro-inflammatory prostaglandins, thus alleviating inflammation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process requires careful control of reaction conditions to ensure high yields and purity. Common methods include:

- Formation of the pyrazole ring : Utilizing hydrazines and appropriate carbonyl compounds.

- Alkylation : Introducing the butanoic acid moiety through alkylation reactions.

- Purification : Employing techniques such as recrystallization or chromatography to isolate the final product.

Study 1: Antimicrobial Evaluation

A study evaluated various pyrazole derivatives for their antimicrobial efficacy. Compounds were screened against a panel of bacterial strains using broth microdilution methods, revealing that some derivatives exhibited MIC values significantly lower than 128 µg/mL against resistant strains .

Study 2: Anti-inflammatory Mechanisms

In another investigation, compounds structurally related to this compound were subjected to molecular docking studies to assess their binding affinity to COX enzymes. Results indicated strong interactions, suggesting a mechanism for their anti-inflammatory effects .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(1-Methyl-1H-pyrazol-5-yl)butanoic acid | C₈H₁₂N₂O₂ | Lacks methyl substitution at the second carbon |

| 3-Methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid | C₉H₁₄N₂O₂ | Different pyrazole substitution pattern |

| 2-Amino-3-methyl-3-(1-methyl-1H-pyrazol-5-yl)butanoic acid | C₉H₁₅N₃O₂ | Contains an amino group enhancing solubility |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid?

- Methodological Answer : The compound can be synthesized via condensation reactions involving hydrazide derivatives. For example, esterification of precursor acids (e.g., (S)-2-(N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pentanamido)-3-methylbutanoic acid) with methanol in acetic acid under reflux yields ester intermediates, which can be hydrolyzed to the target carboxylic acid . Purification via column chromatography or recrystallization is recommended.

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate for purity assessment .

- Spectroscopy : Confirm the structure using -NMR (δ 1.2–1.4 ppm for methyl groups, δ 7.0–8.0 ppm for pyrazole protons) and FTIR (broad peak at ~2500–3000 cm for carboxylic acid O-H stretch) .

Q. What physicochemical properties are critical for experimental design?

- Key Data :

Advanced Research Questions

Q. What challenges arise in crystallographic studies of this compound, and how can they be addressed?

- Methodological Answer :

- Crystal Growth : Slow evaporation from ethanol/water mixtures is recommended. Hydrogen bonding between the pyrazole ring and carboxylic acid group influences packing .

- Refinement : Use SHELX-97 for structure solution and refinement. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks . Common issues include twinning due to flexible side chains; data collection at low temperature (100 K) improves resolution .

Q. How do intermolecular interactions (e.g., hydrogen bonding) affect its solid-state properties?

- Analysis : Graph set analysis (as per Etter’s rules) reveals R(8) motifs between carboxylic acid dimers and N-H···O interactions with the pyrazole ring. These patterns correlate with thermal stability and solubility .

Q. What is the compound’s potential role in structure-activity relationship (SAR) studies for drug discovery?

- Mechanistic Insight : The pyrazole moiety is a pharmacophore in angiotensin II receptor antagonists (e.g., valsartan derivatives). Modifying the methyl group at position 3 or substituting the pyrazole ring with electron-withdrawing groups could enhance binding affinity to target proteins . Biological assays (e.g., enzyme inhibition) should be conducted in phosphate buffer (pH 7.4) at 37°C .

Q. How can contradictory spectral data from different batches be resolved?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.